molecular formula C18H15N3O4S2 B2555283 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1798674-89-1

3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2555283
CAS RN: 1798674-89-1
M. Wt: 401.46
InChI Key: LGJLRJOLAMYIEL-UHFFFAOYSA-N
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Description

Thiophene-based compounds are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in organic synthesis .


Synthesis Analysis

Thiophene derivatives can be synthesized from various substrates through heterocyclization . Enaminones, which have both nucleophilic and electrophilic properties, are often used in the synthesis of thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom . It’s often used as a core structure in various biologically active compounds .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters is a known reaction involving thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene derivatives generally have good solubility in polar solvents due to the presence of the polar sulfur atom in the thiophene ring .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds containing sulfonamide moieties, similar to the mentioned chemical, have been synthesized and evaluated for their antibacterial activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, which were tested and found to have high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds with sulfone-linked bis heterocycles have shown pronounced antimicrobial activity, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Anticancer and Radiosensitizing Properties

Sulfonamide derivatives have been explored for their potential anticancer properties and radiosensitizing effects. A study by Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and evaluated them for in vitro anticancer activity, with several compounds showing higher activity than doxorubicin, a commonly used chemotherapy drug (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Sulfonamide Hybrids for Therapeutic Applications

Recent research has focused on creating sulfonamide hybrids by combining sulfonamides with other biologically active heterocycles, enhancing their effectiveness across a broad range of therapeutic applications. These applications include antimicrobial, antifungal, anti-inflammatory, and anticancer activities among others. Massah et al. (2022) discussed the design and development of multicomponent sulfonamide hybrids containing various biologically active heterocycles, underscoring the versatility and potential of these compounds in medicine (Massah, Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Thiophene derivatives continue to be an active area of research due to their wide range of biological activities. Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities .

properties

IUPAC Name

3-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-21-16-7-15(2-3-17(16)25-18(21)22)27(23,24)20-9-12-6-14(10-19-8-12)13-4-5-26-11-13/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJLRJOLAMYIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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